

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B1418646

[Get Quote](#)

An In-Depth Technical Guide to **1-(Ethylsulfonyl)piperidin-4-amine hydrochloride** (CAS: 651056-79-0) for Pharmaceutical Research and Development

Executive Summary

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Belonging to the substituted piperidine class, this compound serves as a versatile synthon for the development of complex molecular architectures targeting a wide array of biological pathways. The piperidine scaffold is a privileged structure, found in numerous FDA-approved drugs, and its functionalization at the 1- and 4-positions offers chemists precise control over physicochemical and pharmacological properties.^{[1][2]} This guide provides a comprehensive technical overview of its molecular profile, a plausible and detailed synthetic route with mechanistic insights, robust analytical characterization protocols, and its applications in drug discovery. The content herein is structured to support researchers, scientists, and drug development professionals in leveraging this valuable intermediate for their research and development programs.

Core Molecular Profile

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a salt, typically presenting as a solid at room temperature. Its structure features a central piperidine ring, which imparts a defined three-dimensional conformation. The nitrogen atom of the piperidine ring is functionalized with an ethylsulfonyl group, which acts as a stable, electron-withdrawing moiety that renders the

nitrogen non-basic. The primary amine at the 4-position provides a crucial nucleophilic handle for further chemical elaboration and a basic center for potential interactions with biological targets or for salt formation to modulate solubility.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₇ ClN ₂ O ₂ S	[3][4]
Molecular Weight	228.74 g/mol	[4]
CAS Number	651056-79-0	[3][5]
IUPAC Name	1-ethylsulfonylpiperidin-4-amine;hydrochloride	[5]
PubChem CID	44120476	[5]
Typical Purity	≥95%	[5]
Storage Conditions	Room Temperature, in a dry, well-sealed environment	[4][6]

Chemical Structure

Caption: 2D structure of **1-(Ethylsulfonyl)piperidin-4-amine hydrochloride**.

The Role of Substituted Piperidines in Drug Discovery

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1][2] This scaffold is a cornerstone in the design of agents targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory therapies.[1]

The 1-(ethylsulfonyl)piperidin-4-amine motif is particularly advantageous for several reasons:

- **Modulation of Basicity:** The strongly electron-withdrawing sulfonyl group quenches the basicity of the piperidine nitrogen, preventing it from undergoing protonation at physiological

pH. This can be critical for cell membrane permeability and for avoiding off-target interactions, such as with hERG channels.

- Chemical Stability: The sulfonamide linkage is exceptionally stable to metabolic degradation, ensuring a longer half-life for potential drug candidates.
- Vectorial Control: The amine at the 4-position provides a well-defined exit vector for further derivatization, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). This amine can be acylated, alkylated, or used in reductive aminations to append additional pharmacophoric elements.

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted piperidines exist, a common and reliable strategy for **1-(ethylsulfonyl)piperidin-4-amine hydrochloride** begins with a protected piperidone precursor.^[7] The following protocol outlines a robust, multi-step synthesis that ensures high purity and yield.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol

Step 1: Reductive Amination of N-Boc-4-piperidone

- To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol (MeOH), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour.
 - Causality: The ammonium acetate serves as the ammonia source, which forms an intermediate imine with the ketone. The excess drives the equilibrium towards imine

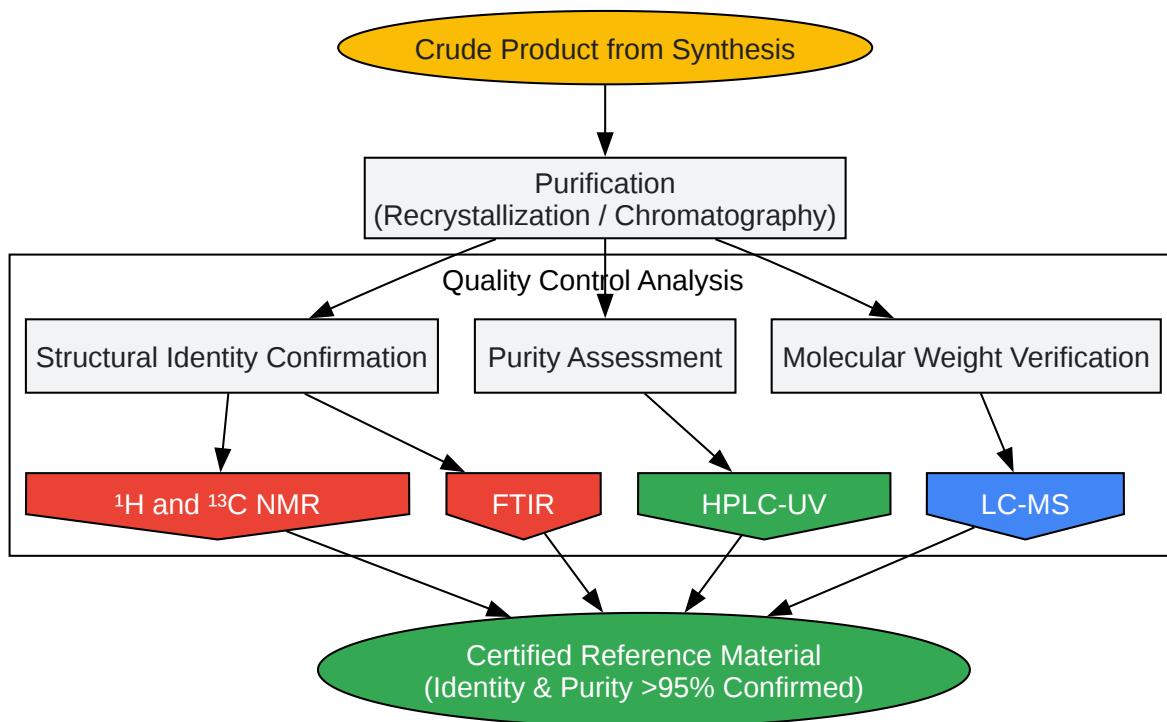
formation.

- Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH_3CN , 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
 - Causality: NaBH_3CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The portion-wise addition controls the exothermic reaction.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify with 6 M NaOH to pH ~10.
- Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 2: Sulfenylation of the Piperidine Nitrogen

This step is not directly applicable to the proposed workflow starting with N-Boc-4-piperidone but would be used if starting from 4-aminopiperidine. A more accurate sequence involves deprotection followed by selective sulfenylation. However, for the sake of illustrating the sulfenylation reaction itself:

- Dissolve the amine (1.0 eq) and triethylamine (Et_3N , 2.5 eq) in DCM.
- Cool the solution to 0 °C and add ethanesulfonyl chloride (EtSO_2Cl , 1.2 eq) dropwise.
 - Causality: Et_3N acts as a base to neutralize the HCl generated during the reaction, driving the formation of the sulfonamide.
- Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.
- Wash the reaction mixture with saturated sodium bicarbonate (NaHCO_3) solution, water, and brine. Dry the organic layer over Na_2SO_4 and concentrate to yield the sulfonamide.


Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

- Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of methanol or ethyl acetate.
- Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
 - Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, liberating the primary amine which is immediately protonated by the excess HCl to form the stable hydrochloride salt.
- Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form.
- Filter the solid, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to afford pure **1-(ethylsulfonyl)piperidin-4-amine hydrochloride**.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a chemical intermediate is paramount in research and development. A multi-technique approach provides a self-validating system for characterization.[\[5\]](#)

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A standard workflow for analytical validation.

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. Expected ^1H NMR signals would include triplets and quartets for the ethyl group, and multiplets for the non-equivalent piperidine protons.
- Mass Spectrometry (MS): Typically performed using LC-MS, this technique confirms the molecular weight of the free base (192.28 g/mol) by identifying the $[\text{M}+\text{H}]^+$ ion at m/z 193.29.^[5]
- High-Performance Liquid Chromatography (HPLC): HPLC with UV or ELSD detection is the gold standard for determining the purity of the compound. A typical method would involve a

C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify key functional groups. Expected peaks include strong S=O stretching vibrations for the sulfonyl group (~1320 and 1150 cm^{-1}) and N-H bending for the primary ammonium salt (~1600 cm^{-1}).[8]

Applications in Medicinal Chemistry

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is not an end-product but a crucial starting material. Its utility has been demonstrated in the synthesis of inhibitors for various biological targets. For instance, the piperidin-4-yl-aminopyrimidine core, which can be constructed from this intermediate, has been explored for the development of potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[9] Furthermore, the general class of 1-substituted-4-aminopiperidines is widely used in creating libraries of compounds for high-throughput screening to identify novel hits for diverse targets.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. keyorganics.net [keyorganics.net]
- 4. chembk.com [chembk.com]
- 5. 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride [synhet.com]
- 6. echemi.com [echemi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging [mdpi.com]

- 9. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(Ethylsulfonyl)piperidin-4-amine hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418646#1-ethylsulfonyl-piperidin-4-amine-hydrochloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com